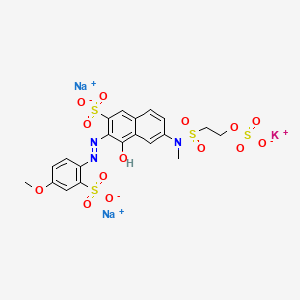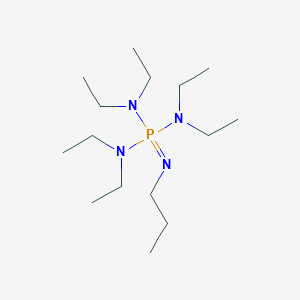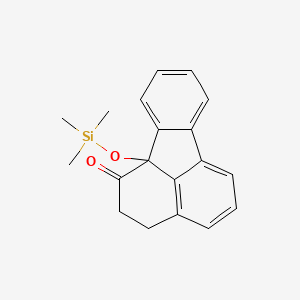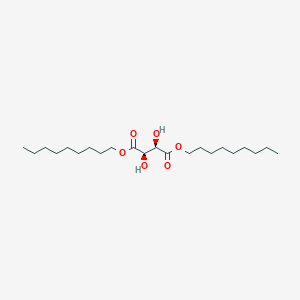![molecular formula C18H23N3O3 B14415167 N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea CAS No. 83019-67-4](/img/structure/B14415167.png)
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea is a complex organic compound with a unique structure that includes both phenyl and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N-methylcyclopropanamine
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-2-nitrobenzenesulfonamide
Uniqueness
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea stands out due to its unique combination of phenyl and urea groups, which confer specific chemical and biological properties
Properties
CAS No. |
83019-67-4 |
|---|---|
Molecular Formula |
C18H23N3O3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H23N3O3/c22-16(14-24-17-9-5-2-6-10-17)13-19-11-12-20-18(23)21-15-7-3-1-4-8-15/h1-10,16,19,22H,11-14H2,(H2,20,21,23) |
InChI Key |
BZIIAMBHONFBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)



![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)



![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
